REACTION_CXSMILES
|
[CH3:1]I.[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8](=[S:10])[NH2:9]>CC(C)=O>[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]([S:10][CH3:1])=[NH:9]
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(N)=S
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered on frit
|
Type
|
WASH
|
Details
|
washed twice with 100 ml of acetone
|
Type
|
CUSTOM
|
Details
|
before being dried under vacuum (in a bell jar)
|
Type
|
CUSTOM
|
Details
|
A yellow powder is obtained with a yield of 97%
|
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)C(=N)SC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |